N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a complex organic compound that features both an indole and an acetamide functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves a multi-step process. One common method includes the condensation of 1H-indole-3-carbaldehyde with an appropriate amine, followed by acetylation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium hydride (NaH) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s indole moiety is known to interact with various biological pathways, potentially modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the indole group.
N-(1,1’-biphenyl)-2-ylacetamide: Contains a biphenyl group instead of an indole.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Features a different substitution pattern on the indole ring.
Uniqueness
N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)24-13-16(19-9-4-5-10-20(19)24)11-21(26)23-18-8-6-7-17(12-18)22-15(3)25/h4-10,12-14H,11H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
NQQGBKUKZKQJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
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